(E)-4-((4-morpholinobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 328022-35-1
Cat. No.: VC21399794
Molecular Formula: C14H14F3N5OS
Molecular Weight: 357.36g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328022-35-1 |
|---|---|
| Molecular Formula | C14H14F3N5OS |
| Molecular Weight | 357.36g/mol |
| IUPAC Name | 4-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C14H14F3N5OS/c15-14(16,17)12-19-20-13(24)22(12)18-9-10-1-3-11(4-2-10)21-5-7-23-8-6-21/h1-4,9H,5-8H2,(H,20,24)/b18-9+ |
| Standard InChI Key | LUCRWGITYVYISO-GIJQJNRQSA-N |
| Isomeric SMILES | C1COCCN1C2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C(F)(F)F |
| SMILES | C1COCCN1C2=CC=C(C=C2)C=NN3C(=NNC3=S)C(F)(F)F |
| Canonical SMILES | C1COCCN1C2=CC=C(C=C2)C=NN3C(=NNC3=S)C(F)(F)F |
Introduction
Chemical Identity and Properties
(E)-4-((4-morpholinobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is characterized by a specific chemical structure combining several functional groups. Its fundamental chemical identification parameters are summarized in Table 1.
Table 1. Chemical Identity and Properties of (E)-4-((4-morpholinobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
| Parameter | Value |
|---|---|
| CAS Number | 328022-35-1 |
| Molecular Formula | C₁₄H₁₄F₃N₅OS |
| Molecular Weight | 357.36 g/mol |
| IUPAC Name | 4-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C14H14F3N5OS/c15-14(16,17)12-19-20-13(24)22(12)18-9-10-1-3-11(4-2-10)21-5-7-23-8-6-21/h1-4,9H,5-8H2,(H,20,24)/b18-9+ |
| Standard InChIKey | LUCRWGITYVYISO-GIJQJNRQSA-N |
| Canonical SMILES | C1COCCN1C2=CC=C(C=C2)C=NN3C(=NNC3=S)C(F)(F)F |
| Physical Appearance | Not specified in available data |
| Last Modified (PubChem) | April 5, 2025 |
The compound contains several key structural elements: a 1,2,4-triazole-3-thiol core, a trifluoromethyl substituent at position 5 of the triazole ring, a benzylideneamino group at position 4, and a morpholino substituent on the benzylidene moiety. The (E) designation indicates the trans configuration of the imine (C=N) bond in the molecule .
Structural Features and Characterization
Core Structure
The core structure of the compound is based on a 1,2,4-triazole ring with a thiol group at position 3. This heterocyclic core is a fundamental building block found in numerous bioactive compounds. The trifluoromethyl group at position 5 adds unique electronic properties to the molecule, while the Schiff base linkage at position 4 connects the triazole core to the morpholino-substituted phenyl ring .
Stereochemistry
The compound exhibits E-stereochemistry (trans configuration) at the imine bond (C=N), which is an important structural feature that may influence its biological activity and physicochemical properties. This stereochemical configuration is explicitly indicated in the compound's name with the (E) prefix .
Synthesis and Preparation
General Synthetic Approach
The synthesis of (E)-4-((4-morpholinobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol typically follows a multistep process. Based on the synthesis of similar compounds, the general approach involves:
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Preparation of the 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol core
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Condensation with 4-morpholinobenzaldehyde to form the Schiff base
Synthesis of the Triazole Core
The synthesis of the 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol core, which serves as a key intermediate, typically involves:
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Reaction of thiocarbohydrazide with trifluoroacetic acid under reflux conditions
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Purification by recrystallization from water or suitable solvents
This intermediate (CAS: 24848-20-2) has a molecular formula of C₃H₃F₃N₄S and a molecular weight of 182.15 g/mol .
Biological Activities and Applications
Enzyme Inhibition Properties
Recent research on similar 1,2,4-triazole-3-thiol derivatives has revealed their potential as enzyme inhibitors, particularly against metallo-β-lactamases (MBLs). These enzymes are responsible for bacterial resistance to β-lactam antibiotics, making inhibitors valuable for combating antimicrobial resistance .
In a study of structure-based optimization of 1,2,4-triazole-3-thione derivatives, compounds with structural similarities to (E)-4-((4-morpholinobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol were found to inhibit NDM-1 and VIM-2 type metallo-β-lactamases with inhibition constants (Kᵢ) in the micromolar range .
Structure-Activity Relationships
The structure-activity relationship studies on similar compounds have identified several key features contributing to biological activity:
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The trifluoromethyl group at position 5 of the triazole ring enhances binding to target enzymes and improves metabolic stability
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The thiol/thione group at position 3 is often critical for coordination with metal ions in enzyme active sites
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The Schiff base linkage provides conformational flexibility and potential hydrogen bonding sites
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The morpholino group may contribute to improved solubility and pharmacokinetic properties
Future Research Directions
Synergistic Effects with Existing Drugs
Research on similar 1,2,4-triazole-3-thiol derivatives has shown synergistic effects when combined with existing antimicrobial agents. Investigation of potential synergistic activities of (E)-4-((4-morpholinobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol with established antibiotics could lead to new combination therapies for drug-resistant infections .
Advanced Structural and Computational Studies
Further crystallographic studies and advanced computational modeling could provide deeper insights into the structural features and binding mechanisms of this compound, facilitating rational design of more effective derivatives for specific biological targets.
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